Davy Reagent methyl

Description

Historical Trajectories and Evolution of Thionating Reagents in Organic Chemistry

The practice of thionation—the conversion of a carbonyl group to a thiocarbonyl—has a history stretching back to the 19th century. caltech.edusci-hub.st For a long period, phosphorus pentasulfide (P₄S₁₀) was the principal reagent for this transformation. caltech.edusci-hub.st While effective, P₄S₁₀ suffers from low solubility in many organic solvents and often requires harsh reaction conditions, leading to side reactions and purification challenges. mdpi.comresearchgate.net

A significant advancement came in 1956 with the first synthesis of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, which was later popularized by Sven-Olov Lawesson and is now universally known as Lawesson's Reagent (LR). nih.govresearchgate.net LR offered milder reaction conditions and greater functional group tolerance compared to P₄S₁₀, broadening the scope of thionation in organic synthesis. mdpi.comsci-hub.st

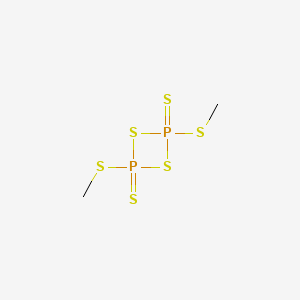

Following the success of LR, further research led to the development of related structures with modified substituents to fine-tune reactivity and solubility. This evolution produced a class of compounds known as the Davy Reagents (DR), where the methoxyphenyl group of LR is replaced by an alkylthio or arylthio group. wikipedia.org Davy Reagent methyl, with its methylthio (-SCH₃) substituents, is a key member of this family, offering enhanced solubility and distinct reactivity, particularly for the dithiation of carboxylic acids. smolecule.com Other variations include the Belleau Reagent (BR) and the Japanese Reagent (JR). researchgate.net

Table 1: Evolution of Key Phosphorus-Sulfur Thionating Reagents

| Reagent Name | Abbreviation | Key Structural Feature | Primary Advantage over Predecessor |

|---|---|---|---|

| Phosphorus Pentasulfide | P₄S₁₀ | Inorganic P-S cage | Foundational thionating agent |

| Lawesson's Reagent | LR | p-Methoxyphenyl substituents | Improved solubility and milder conditions than P₄S₁₀. mdpi.comsci-hub.st |

| This compound | DR-Me | Methylthio substituents | Enhanced solubility and specific reactivity for dithioester synthesis. smolecule.com |

Conceptual Framework of Thionation Reactions Facilitated by Phosphorus-Sulfur Reagents

The mechanism of thionation by phosphorus-sulfur reagents like Lawesson's Reagent and this compound is well-established. nih.gov In solution, the dimeric 1,3,2,4-dithiadiphosphetane 2,4-disulfide structure is in equilibrium with a highly reactive monomeric dithiophosphine ylide (R-PS₂). nih.govwikipedia.org This dissociation is a key step, as the monomer is the active species in the thionation process. wikipedia.org

The reaction with a carbonyl compound proceeds via a two-step mechanism that resembles the Wittig reaction. acs.org

Cycloaddition: The reactive dithiophosphine ylide undergoes a concerted cycloaddition with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. acs.org

Cycloreversion: This intermediate then undergoes cycloreversion, breaking the phosphorus-oxygen and phosphorus-carbon bonds. acs.org

The driving force for this second step is the formation of a very stable phosphorus-oxygen double bond in the byproduct, typically a phenyl(thioxo)phosphine oxide or its analogue, which leads to the final thiocarbonyl product. nih.govacs.org The reactivity of the carbonyl substrate is generally determined by the electron density at the carbonyl oxygen; amides are typically more reactive than ketones, which are in turn more reactive than esters. caltech.eduacs.org

Significance of this compound in Modern Synthetic Methodologies

The significance of this compound lies in its specialized utility and improved physical properties compared to its predecessors. Its primary application is the efficient conversion of carboxylic acids to methyl dithioesters, a transformation for which other reagents are often less effective. smolecule.com This specific reactivity makes it a valuable tool for introducing the dithioester functional group, which is a versatile intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules. uzh.ch

A key advantage of this compound is its enhanced solubility in various organic solvents compared to Lawesson's Reagent. smolecule.com This improved solubility allows for more homogeneous reaction conditions, often leading to cleaner reactions and simpler purification procedures. Furthermore, this compound exhibits complementary selectivity to Lawesson's Reagent in certain reactions. For instance, some transformations that fail or give low yields with LR can be successfully achieved using Davy-type reagents. It has also been used in the synthesis of precursors for potential insecticides and herbicides. smolecule.com

Table 2: Selected Applications of this compound

| Substrate Type | Product Type | Significance |

|---|---|---|

| Carboxylic Acids | Methyl Dithioesters | Primary and most effective application. smolecule.com |

| Alcohols/Phenols | Compounds with P-O bonds | Useful for synthesizing metal-binding agents. smolecule.com |

| Dialkyl Cyanamides | Phosphorus-containing heterocycles | Formation of complex ring systems. smolecule.com |

Research Objectives and Foundational Scope of Investigation for this compound

Current and future research involving this compound and related thionating agents is focused on several key objectives. A primary goal is the development of new thionation methods that offer greater selectivity and efficiency, particularly for synthesizing complex molecules with multiple carbonyl groups where controlled, partial thionation is desired. mdpi.com Researchers are investigating alternatives to traditional reagents to achieve higher yields and access multi-thionated products that are difficult to obtain with standard methods like using Lawesson's Reagent. mdpi.com

The structural modification of molecules by replacing oxygen with sulfur significantly alters their electronic properties, which is of great interest in materials science. mdpi.com For example, thionated perylenediimides (PDIs) show altered optical absorption and charge transport characteristics, making them candidates for use in optoelectronic devices like organic photovoltaics. mdpi.com Therefore, a research objective is to use reagents like this compound to synthesize these novel materials. Another area of investigation is its application in medicinal chemistry, where the introduction of sulfur can modulate the biological activity of drug candidates. smolecule.com The synthesis of novel methyl-dithioester analogs of existing drugs is an active area of exploration. uzh.ch

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(methylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6P2S6/c1-7-3(5)9-4(6,8-2)10-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQWZXDRGOGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSP1(=S)SP(=S)(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6P2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403902 | |

| Record name | Davy Reagent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82737-61-9 | |

| Record name | Davy Reagent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Davy Reagent Methyl and Its Analogues

Established Synthetic Routes to 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide

The primary and most established route for synthesizing Davy Reagent methyl involves the reaction of a thiol with phosphorus pentasulfide. wikipedia.orgsmolecule.com This method is analogous to the synthesis of other members of the 1,3,2,4-dithiadiphosphetane 2,4-disulfide family, such as the well-known Lawesson's Reagent.

The key precursors for the synthesis of this compound are phosphorus pentasulfide (P₄S₁₀) and methanethiol (B179389) (CH₃SH).

Phosphorus Pentasulfide (P₄S₁₀): This is a commercially available solid. For synthetic purposes, it should be of high purity and handled under anhydrous conditions, as it can decompose in the presence of moisture to produce hydrogen sulfide (B99878) (H₂S) and phosphoric acid. researchgate.net Purification, if necessary, can be performed by extraction with a solvent like carbon disulfide, followed by recrystallization, although this is highly hazardous and often avoided in favor of using high-purity commercial grades.

Methanethiol (CH₃SH): This is a highly volatile and odorous gas at standard temperature and pressure. It is typically handled as a liquefied gas in cylinders. For laboratory-scale reactions, it can be condensed at low temperatures or dissolved in a suitable anhydrous solvent prior to reaction. The primary purification concern is the removal of water.

The synthesis involves the direct reaction of methanethiol with phosphorus pentasulfide. While specific optimized conditions for this compound are less commonly published than for its aryl analogues, the general procedure involves heating the precursors in an inert, high-boiling solvent.

A representative reaction involves combining phosphorus pentasulfide with an excess of the thiol in a solvent such as toluene (B28343) or xylene and heating the mixture under reflux. uzh.ch The reaction progress can be monitored by the consumption of the starting materials. Upon completion, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent like hot trichlorobenzene or benzene (B151609) to yield the product as yellow plates. chemicalbook.com A significant challenge in this synthesis is the handling of the volatile and malodorous methanethiol. wikipedia.org

| Parameter | Condition | Rationale/Notes |

| Reactants | Phosphorus Pentasulfide (P₄S₁₀), Methanethiol (CH₃SH) | Stoichiometry must be carefully controlled. |

| Solvent | Anhydrous high-boiling solvents (e.g., Toluene, Xylene) | Facilitates reaction temperature and dissolves reactants. |

| Temperature | Reflux | Provides energy to overcome the activation barrier. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents side reactions with atmospheric moisture and oxygen. |

| Purification | Recrystallization (e.g., from Toluene, Trichlorobenzene) | Removes unreacted starting materials and byproducts. uzh.chchemicalbook.com |

Synthesis of Structural Analogues and Derivatives of this compound

The modular nature of the synthesis allows for the creation of a wide range of structural analogues by varying the substituent attached to the phosphorus atom.

A variety of analogues have been synthesized by replacing the methylthio group with other substituents. This is typically achieved by reacting P₄S₁₀ with different thiols or electron-rich aromatic compounds.

Arylthio Analogues: The synthesis of the p-tolyl analogue, 2,4-bis[(4-methylphenyl)thio]-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is well-documented. It is prepared by reacting P₄S₁₀ with 4-methylthiophenol (thio-p-cresol) in refluxing toluene for approximately 4 hours, followed by recrystallization from toluene. uzh.ch

Aryl Analogues (Lawesson's Reagent Type): The most famous analogue is Lawesson's Reagent, where the substituents are p-methoxyphenyl groups. It is synthesized by the electrophilic aromatic substitution reaction of anisole (B1667542) with P₄S₁₀ at reflux. wikipedia.orgorgsyn.org Similarly, other aryl ethers like butoxybenzene (B75284) and 2-tert-butylanisole have been used to produce more soluble thionation reagents. wikipedia.org

The table below summarizes the synthesis of various analogues.

| Reagent Name/Type | Substituent (R) | Precursor(s) | Typical Conditions |

| This compound | -SMe | P₄S₁₀, Methanethiol | Reflux in Toluene |

| Davy Reagent p-tolyl | -S-p-Tolyl | P₄S₁₀, 4-Methylthiophenol | Reflux in Toluene uzh.ch |

| Lawesson's Reagent | -p-C₆H₄OMe | P₄S₁₀, Anisole | Reflux (neat or in solvent) orgsyn.orgresearchgate.net |

| Soluble LR Analogue | -p-C₆H₄OBu | P₄S₁₀, Butoxybenzene | Reaction with P₄S₁₀ wikipedia.org |

| Ferrocenyl Analogue | -Fc (Ferrocenyl) | P₄S₁₀, Ferrocene | Reaction with P₄S₁₀ wikipedia.org |

Strategies for Modifying the Dithiadiphosphetane Core

Modification of the central P₂S₂ ring itself is less common than varying the external substituents. However, the dithiadiphosphetane disulfide ring can participate in cycloaddition reactions, leading to more complex heterocyclic systems. The reagent can behave as a source of the monomeric dithiophosphine ylide (R-P(=S)=S), which is a reactive species.

For instance, the ferrocenyl-substituted analogue, Fc₂P₂S₄, has been shown to react with alkenes like norbornene and norbornadiene. These reactions are [2+2] cycloadditions between the dithiophosphine ylide and a C=C double bond, resulting in the formation of a fused four-membered C₂PS ring (a 1,2-thiaphosphetane ring). This represents a direct chemical modification of the core reactivity, transforming the P₂S₂ heterocycle into a different ring system.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice between this compound and its analogues, particularly Lawesson's Reagent, often involves a trade-off between solubility, ease of synthesis, and cost.

| Feature | This compound | Lawesson's Reagent | Analysis |

| Yield | Generally good | High (e.g., 79-82%) orgsyn.org | Both syntheses are generally efficient in terms of chemical yield. |

| Precursor Hazard | High (Methanethiol is a toxic, volatile, malodorous gas) | Moderate (Anisole is a liquid with lower volatility and toxicity) | The handling of methanethiol is a significant drawback for the synthesis of this compound, described as a "very vile" starting material. wikipedia.org |

| Solubility | More soluble in organic solvents. wikipedia.org | Less soluble, often precipitates from the reaction mixture. orgsyn.org | The higher solubility of Davy Reagent can be an advantage in certain applications, allowing for reactions in a wider range of solvents or at lower temperatures. |

| Scalability | Challenging due to the handling of gaseous methanethiol. | More readily scalable; the reaction of a liquid (anisole) with a solid (P₄S₁₀) is more conventional for large-scale production. orgsyn.org | The synthesis of Lawesson's Reagent is better suited for large-scale industrial production. |

| Purification | Simple crystallization. chemicalbook.com | Simple filtration and washing, as it precipitates from the reaction. orgsyn.org | Purification for both is relatively straightforward, which is a key advantage for this class of reagents. |

Fundamental Mechanistic Pathways of this compound in Thionation Reactions

The generally accepted mechanism for the thionation of a carbonyl group involves a two-step process that begins after the initial activation of the reagent. acs.orgacs.org This pathway includes a cycloaddition to form a key intermediate, followed by a cycloreversion to yield the final thiocarbonyl product. nih.govnih.gov The entire process bears a resemblance to the mechanism of the Wittig reaction. acs.orgorganic-chemistry.org

This compound exists as a stable dimeric structure featuring a central four-membered P₂S₂ ring. researchgate.net The first crucial step in the thionation mechanism is the thermal dissociation of this dimer into two reactive monomeric dithiophosphine ylide units (CH₃S-PS₂). researchgate.netacs.org This process involves the cleavage of the phosphorus-sulfur bonds within the P₂S₂ ring. researchgate.net

Theoretical studies have estimated the energy barrier for the dissociation of the P₂S₂ ring of this compound to be between 23.3 and 28.8 kcal/mol. acs.orgunict.it This dissociation is considered a prerequisite for the reagent to interact with the carbonyl substrate. researchgate.net Gibbs energy analysis suggests that reagents of this family, including this compound, dissociate to yield these symmetrical monomeric species at temperatures below 400 K, which is consistent with the temperatures typically required for these thionation reactions. researchgate.net

Once the reactive monomeric species, CH₃S-PS₂, is generated, it undergoes a concerted [2+2] cycloaddition reaction with the carbonyl compound. acs.orgacs.org This step involves the formation of a four-membered oxathia-phosphetane ring intermediate. nih.govnih.gov Computational studies and topological analyses have confirmed that this cycloaddition is a concerted, yet asynchronous, process. acs.orgacs.orgunict.it

The asynchronicity of this step is characterized by the P-O bond forming just at the transition state, preceding the formation of the C-S bond. acs.orgunict.it For example, in a related system, the transition structure (TS01) for this step shows forming bond distances of 1.78 Å for the P–O bond and 2.65 Å for the C–S bond, highlighting the highly asynchronous nature of the bond formation. acs.org This process does not involve the formation of zwitterionic intermediates. acs.orgresearchgate.net

The energy barrier for the cycloreversion transition state (TS02) is calculated to be significantly higher than that for the cycloaddition transition state (TS01). unict.it For instance, in the thionation of acetamide (B32628) with a related reagent, the barrier for the RDS was calculated to be 19.1 kcal/mol. unict.it The transition state for the cycloreversion (TS02) is more synchronous than the cycloaddition transition state (TS01), with breaking bond distances for the C-O and P-S bonds being relatively similar (e.g., 2.25 Å and 2.34 Å, respectively, in one model system). acs.org The higher energy barrier for cycloreversion is attributed to the resonance effects in the starting carbonyl compounds being larger than in the resulting thiocarbonyl products. acs.org The fact that the cycloreversion is rate-limiting suggests that the oxathia-phosphetane intermediate could potentially accumulate during the reaction and might be isolable under specific conditions. acs.orgunict.it

Cycloreversion Pathways Leading to Thiocarbonyl Derivatives

Kinetic Investigations and Rate Laws Governing this compound Reactions

The rate of thionation reactions mediated by this compound is dependent on the concentrations of both the thionating agent and the carbonyl substrate. The relationship is described by a rate law, which can only be determined through experimental investigation. quora.com

Rate = k[DRM]ˣ[Sub]ʸ

Here, 'k' is the rate constant, and 'x' and 'y' are the orders of the reaction with respect to the this compound and the substrate, respectively. These orders must be determined experimentally. physicsandmathstutor.com The most common method for this is the method of initial rates. physicsandmathstutor.com This involves running a series of experiments where the initial concentration of one reactant is changed while the other is held constant, and measuring the effect on the initial reaction rate. quora.comphysicsandmathstutor.com

For example, to determine the reaction order with respect to the this compound (x), its concentration would be doubled while keeping the substrate concentration constant.

If the rate doubles, the reaction is first-order in this compound (x=1). quora.comphysicsandmathstutor.com

If the rate quadruples, the reaction is second-order (x=2). quora.comphysicsandmathstutor.com

If the rate does not change, the reaction is zero-order (x=0). quora.comphysicsandmathstutor.com

While the qualitative reactivity order for thionation is known to be amides > ketones > esters, detailed experimental kinetic data specifying the reaction orders for this compound are not extensively reported in the literature. nih.gov The following table illustrates the principle of how such data would be collected and analyzed to determine the rate law.

Table 1: Illustrative Data for the Determination of Reaction Orders using the Method of Initial Rates

| Experiment | Initial [DRM] (mol/L) | Initial [Substrate] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 2.0 x 10⁻⁴ |

This data is hypothetical and for illustrative purposes only.

Analysis of Illustrative Data:

Comparing Experiments 1 and 2: The concentration of DRM is doubled ([0.10] to [0.20]), while the [Substrate] is constant. The Initial Rate doubles (2.0 x 10⁻⁴ to 4.0 x 10⁻⁴). This indicates the reaction is first-order with respect to this compound (x=1).

Comparing Experiments 1 and 3: The concentration of the Substrate is doubled ([0.10] to [0.20]), while the [DRM] is constant. The Initial Rate does not change. This indicates the reaction is zero-order with respect to the Substrate (y=0).

Influence of Temperature and Pressure on Reaction Kinetics

The kinetics of thionation reactions involving this compound, formally known as 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, are significantly influenced by temperature. Generally, these reactions necessitate elevated temperatures to proceed at a practical rate. Common procedures involve heating the reaction mixture to reflux in high-boiling point solvents such as toluene or xylene. acs.orgwgtn.ac.nzmdpi.com For instance, the thionation of protected amides often requires refluxing in solvents like 1,2-dimethoxyethane (B42094) or toluene to achieve the desired transformation. wgtn.ac.nz

The choice of temperature can be critical for reaction outcomes and efficiency. In a study on the thionation of perylenediimides (PDIs), increasing the reaction temperature from 110 °C (in refluxing toluene) to 150 °C (in refluxing xylene) resulted in a significant improvement in the yield of the desired tris-thionated product (PDI-3S). mdpi.com This demonstrates a clear correlation between higher temperatures and increased reaction rates or efficiency for specific substrates.

Modern techniques such as microwave irradiation have been employed to accelerate these reactions significantly. acs.orgnih.gov Microwave heating can reduce reaction times and potentially improve yields by providing rapid and uniform heating, often allowing for reactions to be completed in minutes rather than hours. acs.org

The stability of the reagent itself is a temperature-dependent factor. Analogous dithiadiphosphetane disulfides, like Lawesson's Reagent, are known to be unstable in solution at temperatures exceeding 110°C, where they may undergo decomposition or polymerization. researchgate.net While specific thermal decomposition data for this compound is not as widely reported, this suggests that an optimal temperature range exists to maximize reactivity while minimizing reagent degradation.

The influence of pressure on the kinetics of reactions with this compound is not extensively documented in the literature. Most reported syntheses are conducted at atmospheric pressure, often under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric moisture. mdpi.comorgsyn.org The primary role of pressure control in related procedures, such as microwave synthesis, is typically to contain the solvent at temperatures above its atmospheric boiling point, rather than as a parameter to directly manipulate kinetic rates. acs.org

Table 1: Effect of Temperature and Solvent on PDI Thionation Yield This table illustrates the influence of reaction temperature and solvent on the yield of a specific thionated product, PDI-3S, using a related thionating system.

| Entry | Solvent | Temperature (°C) | Yield of PDI-3S (%) |

| 1 | Toluene | 110 | Lower Yield (implied) |

| 2 | Xylene | 150 | 17 |

| Data sourced from a study on thionation of Perylenediimides. mdpi.com |

Advanced Synthetic Applications

Stereochemical and Regiochemical Outcomes in Davy Reagent Methyl-Mediated Transformations

This compound is a valuable tool for the regioselective thionation of carbonyl compounds. Its primary application is the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). chemicalbook.com A key characteristic of this compound is its complementary reactivity to the more common Lawesson's Reagent. It shows a preference for the thionation of N,N-disubstituted amides over other carbonyl functionalities. researchgate.nettandfonline.com

This regioselectivity allows for the selective modification of complex molecules containing multiple carbonyl groups. For example, in a study involving polyfluorinated α-keto esters, Davy's reagent was found to react regioselectively at the keto carbonyl group, leaving the ester group intact. researchgate.net This is consistent with the general reactivity pattern where ketones are more reactive towards thionation than esters. acs.org The selectivity of this compound has also been demonstrated in the thionation of the complex cyclic hexapeptide RA-VII, where specific amide bonds were converted to thioamide bonds, yielding novel thionopeptides. researchgate.net

Information regarding the stereochemical implications of reactions with this compound is less prevalent in the literature. Thionation of a carbonyl group does not create a new stereocenter at the carbonyl carbon itself. The primary concern is the potential for epimerization of existing stereocenters adjacent to the reaction site, particularly α-carbons, under the often harsh, high-temperature reaction conditions. While some modern methylation methods (using different reagents) have been shown to conserve stereochemistry at epimerizable centers, specific studies detailing the stereochemical integrity of substrates upon reaction with this compound are not widely reported. organic-chemistry.org Therefore, when planning syntheses with chiral molecules, the potential for heat-induced racemization should be considered a possibility.

Table 2: Regioselectivity of this compound This table provides examples of the regiochemical outcomes in reactions mediated by this compound and related thionating agents.

| Substrate Type | Reactive Carbonyl Group | Unreactive/Less Reactive Group | Outcome | Reference(s) |

| Polyfluorinated α-keto ester | Keto group | Ester group | Selective thionation of the keto group | researchgate.net |

| Molecules with amide and ester groups | Amide group | Ester group | Selective thionation of the amide | acs.orgnih.gov |

| Cyclic hexapeptide (RA-VII) | Specific amide linkages | Other amide linkages | Formation of specific thionopeptides | researchgate.net |

Role of Solvents and Additives in Reaction Mechanism and Efficiency

The choice of solvent is a critical parameter for reactions involving this compound, primarily due to the common requirement for high temperatures. Non-polar, high-boiling aromatic hydrocarbons such as toluene (B28343), xylene, and benzene (B151609) are the most frequently used solvents, as they allow the reaction to be conducted at the necessary reflux temperatures to drive the reaction forward. acs.orgmdpi.combenicewiczgroup.com Other solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) have also been utilized. wgtn.ac.nz

Computational studies on the closely related Lawesson's Reagent suggest that the thionation mechanism is a concerted, non-polar process. acs.org This type of mechanism implies that the polarity of the solvent should have only a minor influence on the reaction rate itself. Indeed, calculations comparing reaction energetics in the gas phase, toluene, dichloromethane, and acetonitrile (B52724) showed no significant differences. acs.orgcsic.es The primary function of the solvent is therefore to dissolve the reactants and to enable the reaction to be maintained at a sufficiently high temperature.

While this compound is typically used as a standalone thionating agent, the use of additives has been explored to enhance reactivity in related systems. For instance, the reactivity of phosphorus sulfides and alkyl homologues of Davy's reagent can be enhanced by the addition of potassium carbonate. researchgate.net In some procedures, bases like potassium carbonate are used during the workup phase to quench the reaction and neutralize acidic byproducts. mdpi.com

For specialized applications, other additives have been paired with thionating agents. The use of an ionic liquid in conjunction with microwave heating has been shown to enhance reaction rates for polymer-supported thionating reagents, demonstrating an alternative approach to improving reaction efficiency. researchgate.net However, for standard applications of this compound, the most crucial factors remain the appropriate choice of a high-boiling solvent and a sufficiently high reaction temperature.

Applications of Davy Reagent Methyl in Diverse Organic Transformations

Thionation of Carbonyl Compounds to Thiocarbonyl Derivatives

The primary application of Davy Reagent methyl is the thionation of a variety of carbonyl-containing compounds. researchgate.netnih.gov The reaction involves an oxygen-sulfur exchange, effectively converting a C=O double bond into a C=S double bond. caltech.edu This transformation is fundamental for accessing a range of thiocarbonyl derivatives, which are important intermediates and target molecules in various fields of chemistry. acs.org

This compound is capable of converting aldehydes and ketones into the corresponding thioaldehydes and thioketones. caltech.edu Thioaldehydes, in particular, are highly reactive species and often cannot be isolated unless they possess significant steric hindrance, as they tend to oligomerize or undergo cycloaddition reactions. wikipedia.org For instance, thioformaldehyde (B1214467) readily forms the cyclic trimer 1,3,5-trithiane. wikipedia.org The synthesis of stable thioaldehydes therefore typically requires bulky substituents near the carbonyl group. wikipedia.org

The thionation of ketones to thioketones using reagents like this compound is a more general transformation. caltech.eduresearchgate.net The reaction provides access to both enethiolizable and non-enethiolizable thioketones. caltech.edu

Table 1: General Thionation of Aldehydes and Ketones

| Substrate Class | Product Class | Notes |

|---|---|---|

| Aldehydes (R-CHO) | Thioaldehydes (R-CHS) | Products are often unstable and require trapping or steric protection. wikipedia.org |

The conversion of esters and lactones into their sulfur counterparts, thioesters and thiolactones, can be achieved using Davy-type reagents. The thionation of lactams (cyclic amides) to thiolactams is a well-documented application for Davy reagents. uzh.ch For example, N-substituted lactams react with a p-tolyl variant of Davy's reagent in a toluene (B28343)/pyridine (B92270) mixture to yield the corresponding thiolactams. uzh.ch This reactivity is directly analogous to the thionation of lactones to thiolactones.

This compound can also be used to convert carboxylic acids directly into methyl dithioesters. smolecule.com This transformation highlights the reagent's ability to not only thionate the carbonyl but also to introduce a methylthio group, providing a direct route to dithioesters from readily available starting materials. smolecule.comresearchgate.net

Table 2: Synthesis of Thiolactones and Dithioesters

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| N-Methylpyrrolidin-2-one | Davy Reagent p-tolyl | N-Methylpyrrolidine-2-thione | uzh.ch |

The synthesis of thioamides from amides is a robust and frequently employed application of Davy reagents. uzh.chresearchgate.net The reaction generally proceeds under thermal conditions in solvents like toluene, often with pyridine as a co-solvent. uzh.ch A notable feature of Davy reagents is their ability to efficiently thionate tertiary amides. For instance, the reaction of N,2-dimethyl-N-phenylpropanamide with a p-tolyl Davy reagent affords the corresponding thioamide in good yield. uzh.ch

Furthermore, this compound facilitates the direct conversion of carboxylic acids into methyl dithioesters, a class of compounds closely related to thioamides. smolecule.com This reaction proceeds via the thionation of the carboxylic acid intermediate. researchgate.net

Table 3: Thionation of Amides with a Davy Reagent Analogue

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| N,2-dimethyl-N-phenylpropanamide | N,2-dimethyl-N-phenylpropanethioamide | 70% | uzh.ch |

| N-methyl-N-phenyltrichloroacetamide | N-methyl-N-phenyltrichlorothioacetamide | 78% | uzh.ch |

Davy reagents exhibit notable selectivity in thionation reactions. A key observation is their preference for the thionation of N,N-disubstituted (tertiary) amides compared to N-substituted (secondary) or unsubstituted (primary) amides. uzh.ch Under similar reaction conditions where a tertiary amide gave a 70% yield of the thioamide, the corresponding secondary and primary amides yielded only 27% and 4.5%, respectively. uzh.ch This selectivity is somewhat complementary to that of Lawesson's reagent. uzh.ch

Another important aspect of selectivity is the chemoselective thionation of amides in the presence of other functional groups. For example, the thionation of Cbz-protected α-amino acid dimethylamides proceeds smoothly to give the corresponding thioamides, demonstrating that the thionation of the amide functionality is preferred over the thionation of the carbamate (B1207046) (urethane) protecting group. uzh.ch

Formation of Thioamides from Amides and Carboxylic Acids

Applications in Complex Molecule Synthesis and Structural Modification

The specific reactivity and mild conditions associated with this compound make it suitable for the structural modification of complex molecules, including natural products and biomolecules where selectivity is paramount.

A significant application of this compound is the site-selective thionation of amide bonds within peptides to form thionopeptides. researchgate.net Thioamide linkages are valuable isosteres of amide bonds in peptidomimetics, as they can alter the conformational properties and hydrogen-bonding capabilities of the peptide backbone. sci-hub.se

In one example, the antitumor bicyclic hexapeptide RA-VII was treated with this compound to afford novel thionopeptides. researchgate.net The reaction selectively converted one or more of the peptide's amide bonds into thioamides, demonstrating the reagent's utility in the late-stage functionalization of complex peptide scaffolds. researchgate.net This approach provides access to peptide analogues with potentially modified biological activities or improved stability.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound (2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) |

| Phosphorus pentasulfide |

| Lawesson's reagent |

| Thioaldehyde |

| Thioketone |

| 1,3,5-Trithiane |

| Thioformaldehyde |

| Thioester |

| Thiolactone |

| Thiolactam |

| N-Methylpyrrolidin-2-one |

| N-Methylpyrrolidine-2-thione |

| Davy Reagent p-tolyl |

| Methyl dithioester |

| Thioamide |

| N,2-dimethyl-N-phenylpropanamide |

| N,2-dimethyl-N-phenylpropanethioamide |

| N-methyl-N-phenyltrichloroacetamide |

| N-methyl-N-phenyltrichlorothioacetamide |

| N-(4-chlorophenyl)trifluoroacetamide |

| N-(4-chlorophenyl)trifluorothioacetamide |

| Carbamate |

| Cbz-protected α-amino acid dimethylamides |

| RA-VII |

| Thionopeptide |

| Pyridine |

Synthesis of Sulfur-Containing Heterocycles (e.g., β-Thiolactams)

The synthesis of sulfur-containing heterocycles is a significant area of organic chemistry, driven by the unique biological and physical properties these structures impart. This compound, formally known as 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, serves as an effective thionating agent for this purpose. tandfonline.com Its primary function is the conversion of a carbonyl group into a thiocarbonyl group. researchgate.net This transformation is particularly valuable in the synthesis of thiolactams from their corresponding lactam precursors.

β-Thiolactams, the sulfur analogues of β-lactams, are of interest as potential isosteres of biologically active β-lactam antibiotics and as versatile synthetic intermediates. thieme-connect.de The direct thionation of the amide carbonyl within the β-lactam ring is the most straightforward method for their preparation. This compound, alongside similar reagents like Lawesson's reagent, is well-suited for this conversion. nih.govresearchgate.net The reaction involves heating the lactam with the Davy reagent in an inert solvent, such as toluene or xylene.

The general transformation can be represented as follows:

| Substrate | Reagent | Product |

| General β-Lactam | This compound | General β-Thiolactam |

This interactive table illustrates the core reaction for synthesizing β-thiolactams using this compound.

Research has demonstrated that thionating agents are efficient for converting amides and lactams into their thio-analogues. researchgate.net The choice of reagent often depends on the specific substrate and desired reaction conditions, with Davy reagents being part of the arsenal (B13267) available to synthetic chemists for creating these important sulfur-containing heterocycles. tandfonline.comresearchgate.net

Incorporation of Sulfur into Natural Products and Pharmaceutical Intermediates

The introduction of sulfur into complex molecules is a critical strategy in medicinal chemistry and natural product synthesis. researchgate.netnih.gov Sulfur-containing functional groups can significantly alter a molecule's pharmacological profile, including its metabolic stability, binding affinity, and cell permeability. acs.org this compound provides a direct method for incorporating a sulfur atom by converting carbonyl functionalities, such as amides and esters, into the corresponding thiocarbonyls. This transformation is a key step in the synthesis of thio-analogues of natural products and the creation of novel pharmaceutical intermediates. tandfonline.comresearchgate.net

While Lawesson's reagent is more commonly cited, Davy reagents function on the same principle and are used in the synthesis of thioamides, thiolactams, and thionoesters, which are all important structural motifs. tandfonline.comresearchgate.net For example, the thionation of a complex amide embedded within a pharmaceutical intermediate can produce a thioamide, which may exhibit enhanced biological activity or serve as a precursor for further heterocyclic synthesis. The thioamide functional group itself is found in a number of biologically active compounds.

The following table presents a representative thionation of a complex lactam intermediate, a common core in many bioactive molecules.

| Starting Material (Complex Lactam) | Reagent | Product (Thiolactam Intermediate) |

| A polycyclic lactam intermediate, representative of a core structure in natural product synthesis. | This compound | The corresponding polycyclic thiolactam, now primed for further functionalization or biological testing. |

This interactive table demonstrates the application of this compound in modifying complex pharmaceutical scaffolds.

The ability to perform this transformation on late-stage intermediates bearing multiple functional groups highlights the utility of thionating agents in diversifying complex molecular scaffolds. acs.org

Scope and Limitations of this compound in Synthetic Applications

Compatibility with Various Functional Groups

The utility of any chemical reagent is largely defined by its chemoselectivity and compatibility with a wide range of functional groups. This compound is valued for its ability to selectively thionate carbonyl groups, particularly amides and ketones, under relatively mild conditions. researchgate.netscbt.com This selectivity allows for its use on multifunctional molecules without the need for extensive protecting group strategies. However, its reactivity is not limited to amides and ketones; esters and lactones are also converted to their thiono-derivatives, though often requiring more forcing conditions. researchgate.net

The compatibility of this compound with common functional groups is summarized below.

| Functional Group | Compatibility with this compound | Notes |

| Alkenes & Alkynes | Generally Tolerated | Non-conjugated double and triple bonds are typically unreactive. |

| Aromatic Rings | Generally Tolerated | Electron-rich and electron-poor aromatic systems are stable. |

| Ethers | Tolerated | Aliphatic and aryl ethers are inert to the reagent. |

| Halides (Alkyl/Aryl) | Tolerated | C-X bonds (X = Cl, Br, I) are generally not affected. |

| Protected Alcohols (e.g., silyl (B83357) ethers) | Tolerated | Common protecting groups for alcohols are stable. |

| Nitriles | Tolerated | The nitrile group is unreactive under typical thionation conditions. |

| Ketones | Reactive | Readily converted to thioketones. |

| Aldehydes | Reactive | Can be thionated, but may be prone to side reactions or polymerization. |

| Esters & Lactones | Reactive | Converted to thionoesters/thionolactones, often require higher temperatures than amides. researchgate.net |

| Free Alcohols/Phenols | May React | The acidic protons can react with the reagent, potentially requiring protection. |

| Unprotected Amines | May React | Can react with the reagent; primary and secondary amines are often acylated first. |

This interactive table provides a general guide to the functional group compatibility of this compound.

Challenges and Strategies for Overcoming Substrate-Specific Limitations

Despite its utility, the application of this compound is not without challenges. Substrate structure and the presence of certain functionalities can limit its effectiveness, necessitating strategic adjustments to achieve the desired transformation.

One of the primary challenges is steric hindrance . Substrates with bulky groups adjacent to the carbonyl function can react very slowly or not at all, as the large thionating reagent struggles to access the reaction center. researchgate.net Another significant limitation arises with enolizable substrates , particularly ketones. researchgate.netorganic-chemistry.org Under the thermal conditions often required for thionation, competing enolization pathways can lead to a mixture of products or complete failure of the thionation reaction.

Furthermore, the reagent's limited solubility in common organic solvents can sometimes hinder its reactivity. Strategies to mitigate these issues include the use of higher boiling point solvents or the application of microwave irradiation, which can accelerate the reaction and improve yields, particularly for less reactive substrates. researchgate.net

The table below outlines common limitations and the strategies employed to overcome them.

| Limitation | Description | Strategy |

| Steric Hindrance | Bulky substituents near the carbonyl group impede the approach of the reagent, reducing the reaction rate. researchgate.net | Increase reaction temperature and time; use microwave-assisted heating; or utilize a less sterically demanding thionating agent if available. |

| Enolizable Substrates | Ketones and other carbonyls with α-protons can undergo enolization as a side reaction, competing with thionation. organic-chemistry.org | Carefully control reaction temperature; use milder, more soluble thionating agents; or modify the substrate to block the α-position. |

| Poor Substrate Solubility | The substrate or reagent may have low solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction. | Use higher-boiling point solvents (e.g., xylene, dioxane); employ co-solvents; or use microwave irradiation to enhance reaction kinetics. researchgate.net |

| Over-reactivity | Highly reactive substrates might lead to the formation of undesired byproducts. | Lower the reaction temperature and carefully monitor the reaction progress to quench it upon completion. |

This interactive table summarizes key challenges and strategic solutions when using this compound.

Computational and Theoretical Chemistry Studies on Davy Reagent Methyl Reactivity

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in understanding the intricacies of chemical reactions. These methods allow for the detailed examination of electronic structures and energy landscapes, providing a molecular-level picture of the reaction process.

DFT calculations are employed to determine the most stable three-dimensional arrangements of atoms (geometry optimization) for the Davy Reagent methyl, as well as for the transient intermediates and transition states that occur during its reactions. This analysis is crucial for understanding the steric and electronic properties that govern the reagent's reactivity.

Computational studies have shown that the initial step in the thionation reaction involving Davy-type reagents is the dissociation of the dimeric structure into a reactive monomeric species. For the closely related Lawesson's Reagent, the energy required for the breaking of the P–S bond in the central P₂S₂ ring has been calculated to be between 23.3 and 28.8 kcal/mol using high-level CCSD(T)/aug-cc-pVTZ theory, a value that is in excellent agreement with DFT calculations for the dissociation of Lawesson's reagent (24.5 kcal/mol). acs.org This initial endergonic step is a prerequisite for the subsequent reaction with a carbonyl compound. unict.it

The electronic structure of the reactive monomeric intermediate is key to its reactivity. This species is highly electrophilic at the phosphorus center and nucleophilic at the sulfur atom, enabling its interaction with the carbonyl group of the substrate.

DFT calculations are pivotal in mapping out the entire reaction pathway for the thionation of carbonyl compounds by reagents like the this compound. These calculations reveal a multi-step mechanism. Following the initial dissociation of the reagent, the reaction proceeds through a concerted but asynchronous [2+2] cycloaddition between the monomeric thionating agent and the carbonyl compound. This leads to the formation of a four-membered thiaoxaphosphetane intermediate. acs.orgunict.it

Table 1: Calculated Activation Barriers for Thionation of Acetone with a Lawesson's Reagent Monomer

| Reaction Step | Activation Energy (kcal/mol) |

| Dissociation of Dimer | 24.5 |

| Cycloaddition (TS01) | - |

| Cycloreversion (TS02) | - |

Note: Specific values for the cycloaddition and cycloreversion steps with this compound require dedicated calculations, but the trend is expected to be similar to that of Lawesson's Reagent. acs.org

Geometry Optimization and Electronic Structure Analysis of this compound and Intermediates

Molecular Dynamics Simulations of this compound in Solution-Phase Reactions

While quantum mechanical calculations are excellent for studying isolated molecules or reactions in an implicit solvent continuum, molecular dynamics (MD) simulations provide a more dynamic and explicit picture of the reaction in a solution environment. All-atom MD simulations can be used to investigate the behavior of the this compound and its reaction partners in a solvent box, explicitly accounting for solvent-solute interactions. acs.org

These simulations can reveal how the solvent molecules arrange around the reactants and intermediates, and how these interactions influence the reaction dynamics. acs.orgnih.gov For instance, MD simulations can help to understand the role of the solvent in stabilizing or destabilizing transition states, which can affect the reaction rate. While specific MD studies focusing solely on this compound are not abundant in the literature, the principles from simulations of similar thionation reagents are applicable. acs.orgnih.gov These studies highlight the importance of considering the explicit solvent environment for a complete understanding of the reaction.

Development of Predictive Models for this compound-Mediated Reactions

The data generated from computational studies, including reaction energies, activation barriers, and the effects of various substituents, can be used to develop predictive models for reactions mediated by the this compound. These models can take the form of quantitative structure-activity relationships (QSAR) or more sophisticated machine learning algorithms.

By correlating calculated properties with experimentally observed reaction outcomes, it is possible to create models that can predict the reactivity of new substrates or the selectivity of a reaction under different conditions. While the development of a comprehensive predictive model for this compound is an ongoing area of research, the foundational data provided by DFT and other computational methods are the essential building blocks for such endeavors. These models would be invaluable for synthetic chemists in planning and optimizing the use of this compound for the synthesis of thiocarbonyl compounds.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Mechanistic Elucidation and Product Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of Davy Reagent methyl and for tracking the chemical transformations that occur during thionation reactions. These techniques provide detailed information on functional groups, bonding environments, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds like this compound. By analyzing the spectra from different nuclei (¹H, ¹³C, and ³¹P), a comprehensive structural picture can be assembled. csic.es

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen environments in the molecule. For this compound, the key signal corresponds to the protons of the two methylthio (-SCH₃) groups. These protons are chemically equivalent and typically appear as a single, sharp peak, although coupling to the phosphorus atoms can sometimes cause splitting or broadening.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments. A characteristic signal for the methyl carbon of the -SCH₃ group is expected. This technique is particularly useful for confirming the presence of all carbon-based functional groups in the reagent and its subsequent reaction products. researchgate.net

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is exceptionally informative. This compound exhibits a characteristic chemical shift in the ³¹P NMR spectrum that confirms the specific chemical environment of the phosphorus atoms within the P₂S₂ ring. Monitoring a reaction by ³¹P NMR allows for direct observation of the consumption of the Davy Reagent (disappearance of its characteristic signal) and the formation of phosphorus-containing byproducts, providing critical insight into reaction kinetics and mechanism. researchgate.net For the closely related Lawesson's Reagent, a ³¹P chemical shift in CDCl₃ has been reported, providing a reference point for the expected spectral region. spectrabase.com

| Nucleus | Functional Group | Typical Chemical Shift (δ) / ppm (in CDCl₃) | Notes |

| ¹H | -S-CH ₃ | ~2.5 - 2.8 | May appear as a doublet or multiplet due to P-H coupling. |

| ¹³C | -S-C H₃ | ~15 - 20 | Confirms the methylthio carbon environment. |

| ³¹P | P₂S₂ Ring | ~70 - 90 | A single, strong signal is characteristic of the symmetrical P₂S₂ ring structure. This value is an estimate based on related structures like Lawesson's Reagent. spectrabase.com |

Table 1: Representative NMR Spectroscopic Data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orglibretexts.org These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., non-polar, symmetric bonds). researchgate.net

For this compound, key vibrational modes include the P=S (thiophosphoryl) and P-S (endocyclic and exocyclic) stretches. The P=S stretching vibration typically appears as a strong band in the IR spectrum. The symmetric vibrations of the central P₂S₂ ring can often be more clearly observed using Raman spectroscopy. In reaction monitoring, IR spectroscopy is particularly powerful for observing the disappearance of the strong carbonyl (C=O) stretching band of the starting material (typically 1680-1750 cm⁻¹) and the appearance of the corresponding thiocarbonyl (C=S) band of the product (typically 1050-1250 cm⁻¹). researchgate.net

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Significance |

| P=S Stretch | IR, Raman | 600 - 750 | A characteristic band confirming the thiophosphoryl group. researchgate.net |

| P-S Stretch (ring) | IR, Raman | 450 - 550 | Corresponds to the vibrations of the central P₂S₂ ring structure. |

| C-H Stretch (methyl) | IR, Raman | 2850 - 3000 | Confirms the presence of methyl groups. spectroscopyonline.com |

| C=O Stretch | IR | 1680 - 1750 | Monitored (disappearance) to track consumption of carbonyl starting material. libretexts.org |

| C=S Stretch | IR, Raman | 1050 - 1250 | Monitored (appearance) to track formation of thiocarbonyl product. |

Table 2: Key Vibrational Frequencies for Characterizing this compound and its Reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. While this compound itself does not possess strong chromophores that absorb in the visible region, this technique is highly effective for monitoring the progress of thionation reactions. Many carbonyl compounds are colorless, but their corresponding thiocarbonyl products are often colored due to a significant shift of their absorption maximum to a longer wavelength (a bathochromic shift). This shift occurs because the n→π* electronic transition in a C=S group requires less energy than in a C=O group. By monitoring the appearance and increase in absorbance at the λₘₐₓ of the thionated product, the kinetics of the reaction can be readily determined. libretexts.org

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating complex mixtures, assessing the purity of the reagent, and quantifying the components of a reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds, making it well-suited for the analysis of organophosphorus reagents and reaction mixtures. nih.govchromatographyonline.comijcmas.comnih.gov For this compound, which is sensitive to moisture, methods using non-aqueous mobile phases (normal-phase chromatography) may be employed for purity assessment.

In reaction monitoring, reversed-phase HPLC (RP-HPLC) is commonly used to separate the starting material, the thionated product, and various byproducts based on their differing polarities. A UV detector is often used, taking advantage of the different absorption characteristics of the reactants and products. audreyli.com This allows for the quantification of each component over time, providing detailed kinetic data and a measure of the final reaction yield.

| Parameter | Illustrative Condition | Purpose |

| Column | C18 (Reversed-Phase), 150 x 4.6 mm, 5 µm | Separates compounds based on polarity, with non-polar compounds eluting later. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water | A gradient elution allows for the separation of compounds with a wide range of polarities. ijcmas.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the absorbance at multiple wavelengths simultaneously, allowing for the identification and quantification of different components based on their UV spectra. |

| Injection Volume | 10 µL | A small, precise volume of the reaction mixture is injected for analysis. |

Table 3: Illustrative HPLC Method for Monitoring a Thionation Reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is best suited for analytes that are volatile and thermally stable. shimadzu.com While the Davy Reagent itself may undergo decomposition at the high temperatures of the GC inlet, GC-MS is an invaluable tool for analyzing the volatile products and byproducts of thionation reactions. scirp.orgdtic.mil

In a typical analysis, the reaction mixture is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight (from the molecular ion peak) and structural information (from the fragmentation pattern). This allows for the unambiguous identification of the desired product and any volatile side products formed during the reaction. scirp.org For less volatile products, derivatization techniques can be employed to create more volatile analogs suitable for GC-MS analysis.

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. tutorchase.com When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (or parent ion), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. For this compound, with the molecular formula C₂H₆P₂S₆, the expected molecular weight is approximately 284.41 g/mol . scbt.com

Key fragmentation pathways would likely involve the cleavage of the weakest bonds in the structure. The stability of the resulting fragment ions is a major factor influencing the fragmentation pattern. chemguide.co.uk For this compound, likely fragmentation points include the phosphorus-sulfur (P-S) and sulfur-carbon (S-C) bonds.

Hypothetical Fragmentation Data for this compound

The following table outlines plausible fragment ions that could be observed in the mass spectrum of this compound. The analysis involves identifying the most probable bond cleavages and the resulting charged fragments.

| Observed Ion (m/z) | Proposed Fragment Structure | Neutral Loss (Da) | Proposed Fragmentation Pathway |

| 284 | [C₂H₆P₂S₆]⁺• | - | Molecular Ion (Parent Ion) |

| 269 | [C₁H₃P₂S₆]⁺• | 15 | Loss of a methyl radical (•CH₃) |

| 237 | [C₁H₃P₂S₅]⁺• | 47 | Loss of a thiomethyl radical (•SCH₃) |

| 142 | [CH₃PS₃]⁺• | 142 | Symmetrical cleavage of the central P₂S₂ ring |

| 110 | [CH₃PS₂]⁺• | 174 | Cleavage of the P₂S₂ ring with loss of a sulfur atom |

| 47 | [CH₃S]⁺ | 237 | Cleavage of the P-S bond to release a thiomethyl cation |

This table is based on theoretical fragmentation principles and awaits experimental verification.

The base peak in the spectrum, which is the most intense signal, would correspond to the most stable fragment ion formed during the process. tutorchase.com The analysis of these fragments allows chemists to piece together the original molecular structure, confirming the presence of the methylthio groups and the core phosphorus-sulfur ring system.

In-Situ and Real-Time Monitoring Techniques for Reaction Progress

Monitoring chemical reactions as they happen, known as in-situ or real-time analysis, is crucial for understanding reaction mechanisms, determining kinetics, and optimizing process conditions for efficiency and yield. acs.org For thionation reactions involving this compound, which converts a carbonyl group (C=O) into a thiocarbonyl group (C=S), several spectroscopic techniques are particularly well-suited for real-time monitoring.

These techniques allow researchers to track the consumption of reactants and the formation of products and intermediates without altering the reaction mixture. mdpi.com This provides a dynamic view of the chemical transformation.

Spectroscopic Techniques for Monitoring Thionation Reactions

| Technique | Parameter Monitored | Expected Observation During Reaction |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Vibrational stretching frequencies of functional groups. | Decrease in the intensity of the characteristic C=O stretching band (approx. 1650-1800 cm⁻¹). Simultaneous increase in the intensity of the C=S stretching band (approx. 1050-1250 cm⁻¹). |

| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift of phosphorus nuclei. | The signal corresponding to the phosphorus atoms in this compound will decrease in intensity. A new signal corresponding to the phosphorus-containing by-product will appear and grow over time. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts of protons and carbons near the reaction site. | A shift in the signals for protons and carbons adjacent to the carbonyl group as it is converted to a thiocarbonyl. This reflects the change in the local electronic environment. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is one of the most common methods for monitoring thionation reactions. By placing a probe directly into the reaction vessel, one can continuously collect IR spectra. The disappearance of the strong, sharp peak of the carbonyl group and the appearance of the weaker thiocarbonyl peak provides a direct measure of the reaction's progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P NMR, is a highly effective tool for reactions involving organophosphorus reagents. nih.gov The phosphorus environment in this compound is unique. As the reagent reacts and transfers its sulfur atoms, a phosphorus-based by-product is formed. acs.org Monitoring the ³¹P NMR spectrum in real-time would show the signal for the starting reagent diminishing while a new signal for the by-product emerges, providing precise data on the reagent's consumption rate. Similarly, ¹H and ¹³C NMR can track the subtle changes in the substrate's molecular structure as the oxygen atom is replaced by sulfur.

The data gathered from these in-situ techniques enable the construction of concentration-time profiles for reactants and products, which are essential for detailed kinetic analysis and for gaining deeper insight into the reaction mechanism. uef.fi

Green Chemistry Principles in the Context of Davy Reagent Methyl Synthesis and Application

Atom Economy and Process Mass Intensity (PMI) Analysis for Davy Reagent Methyl Reactions

Green chemistry metrics provide quantitative measures of a reaction's efficiency and environmental impact. greenchemistry-toolkit.orgchimia.ch Among the most fundamental are Atom Economy (AE) and Process Mass Intensity (PMI). acsgcipr.orgacsgcipr.org

Atom Economy (AE) , developed by Barry Trost, calculates the proportion of reactant atoms incorporated into the desired product, offering a theoretical measure of how efficiently a reaction uses starting materials. greenchemistry-toolkit.org For the thionation of a generic carboxylic acid (R-COOH) with this compound, the reaction proceeds as follows:

2 R-COOH + (CH₃SPS₂)₂ → 2 R-CSSCH₃ + 2 HPO₂S

The theoretical atom economy for this transformation is inherently low. A significant portion of the this compound's mass and the oxygen atoms from the carboxylic acid are not incorporated into the final dithioester product, instead forming phosphorus-based byproducts.

Table 1: Theoretical Atom Economy Calculation for the Thionation of Acetic Acid with this compound This is a representative calculation. Actual atom economy will vary with the specific carboxylic acid used.

{ "object_type": "table", "title": "Theoretical Atom Economy of Acetic Acid Thionation", "headers": [ "Component", "Formula", "Molecular Weight ( g/mol )", "Role" ], "rows": [ { "Component": "Acetic Acid", "Formula": "C₂H₄O₂", "Molecular Weight ( g/mol )": "60.05", "Role": "Reactant" }, { "Component": "this compound", "Formula": "C₂H₆P₂S₆", "Molecular Weight ( g/mol )": "284.43", "Role": "Reactant" }, { "Component": "Methyl dithioacetate", "Formula": "C₃H₆S₂", "Molecular Weight ( g/mol )": "122.24", "Role": "Desired Product" }, { "Component": "Phosphorus Byproduct (hypothetical)", "Formula": "HPO₂S", "Molecular Weight ( g/mol )": "80.04", "Role": "Byproduct" } ], "footer": "Atom Economy (%) = (Mass of desired product / Total mass of all reactants) x 100 = [(2 * 122.24) / ((2 * 60.05) + 284.43)] x 100 ≈ 60.5%" }

Process Mass Intensity (PMI) provides a more holistic and practical measure of a process's greenness by considering the total mass of all materials (reactants, solvents, reagents, process water, etc.) used to produce a specific mass of the final product. acsgcipr.orgacsgcipr.org The ideal PMI is 1, meaning only the product's mass is in the equation. greenchemistry-toolkit.org For typical pharmaceutical processes, PMI values can be very high, often with solvents contributing the vast majority of the mass. nih.gov

No specific PMI analyses for processes involving this compound have been published. However, a qualitative assessment suggests the PMI would be significant. Thionation reactions often require anhydrous, high-boiling aromatic solvents like toluene (B28343) or xylene, which are themselves environmentally problematic. acs.org The workup procedure to separate the product from phosphorus byproducts can further increase the use of solvents and materials, driving the PMI higher. Reducing the PMI for these reactions would necessitate using less solvent, improving yield, and simplifying purification.

Minimization of Hazardous Byproducts and Waste Streams

A core principle of green chemistry is to design syntheses that use and generate substances with minimal toxicity. acsgcipr.org The use of stoichiometric phosphorus-sulfur reagents like this compound inherently generates significant waste.

The primary byproducts are phosphorus-containing species. Following a mechanism analogous to Lawesson's reagent, the reaction likely produces a thioxophosphine oxide-type intermediate, which can further react or polymerize, leading to a complex and difficult-to-handle waste stream. wgtn.ac.nzmdpi.com Furthermore, reagents like phosphorus pentasulfide (P₄S₁₀), which share structural motifs with Davy's reagent, are known to decompose rapidly upon contact with moisture, producing toxic and odorous hydrogen sulfide (B99878) (H₂S) gas and phosphoric acid. researchgate.netnih.gov This highlights the need for careful handling under anhydrous conditions to prevent the formation of hazardous byproducts.

Strategies for minimizing waste from this compound reactions include:

Process Optimization: Ensuring the reaction goes to completion with high selectivity to avoid complex purification procedures.

Stoichiometry Control: Using the minimum necessary amount of the reagent to reduce the quantity of phosphorus waste.

Waste Stream Management: Developing specific protocols to safely quench the reaction and treat the phosphorus-containing waste stream rather than sending it to general incineration. This could involve precipitation or other methods to isolate the inorganic waste. washinhcf.org

Exploration of Sustainable Solvent Systems for this compound Reactions

Solvents often constitute the largest mass component in a chemical process and are a major source of waste. nih.govwhiterose.ac.uk Thionation reactions with reagents like Lawesson's and Davy's are typically performed in conventional, non-polar aprotic solvents such as toluene, xylene, tetrahydrofuran (B95107) (THF), or pyridine (B92270). acs.orguzh.ch These solvents present various hazards, including toxicity, flammability, and persistence in the environment.

Green chemistry encourages replacing such solvents with more sustainable alternatives. While no studies have explicitly documented the use of this compound in green solvents, exploring such systems is a critical step toward improving its environmental profile.

Table 2: Comparison of Traditional vs. Potential Green Solvents for Thionation

{ "object_type": "table", "title": "Solvent Systems for Thionation Reactions", "headers": [ "Solvent Type", "Example", "Pros", "Cons & Hazards" ], "rows": [ { "Solvent Type": "Traditional Aromatic", "Example": "Toluene, Xylene", "Pros": "Good solubility for reagents, high boiling point.", "Cons & Hazards": "Volatile Organic Compounds (VOCs), toxic, environmentally persistent. acs.org" }, { "Solvent Type": "Traditional Ether", "Example": "Tetrahydrofuran (THF)", "Pros": "Good solvent for many organic compounds.", "Cons & Hazards": "Can form explosive peroxides, VOC. whiterose.ac.uk" }, { "Solvent Type": "Potential Green Ether", "Example": "2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)", "Pros": "Often derived from renewable feedstocks, lower toxicity, less prone to peroxide formation than THF. whiterose.ac.uk", "Cons & Hazards": "Higher cost, performance with Davy's reagent is unverified." }, { "Solvent Type": "Potential Green Aprotic Dipolar", "Example": "Dimethyl carbonate (DMC), Sulfolane", "Pros": "Low toxicity (DMC), high thermal stability (Sulfolane). nih.govyoutube.com", "Cons & Hazards": "Reactivity with reagents needs to be tested, potential for different reaction pathways." }, { "Solvent Type": "Solvent-Free", "Example": "Microwave irradiation without solvent", "Pros": "Eliminates solvent waste entirely, can lead to shorter reaction times. conicet.gov.ar", "Cons & Hazards": "Requires specialized equipment, only suitable for thermally stable compounds." } ] }

The improved solubility of this compound compared to Lawesson's reagent might open possibilities for using a wider range of solvents, potentially including some greener alternatives that are unsuitable for less soluble reagents. smolecule.com

Development of Catalytic and Recyclable Systems for Enhanced Sustainability

The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric ones. acsgcipr.org Catalysts reduce waste because they are used in small amounts and can, in principle, facilitate a reaction multiple times. Thionating agents like this compound are stoichiometric reagents, meaning they are consumed in the reaction, which is a significant drawback from a green chemistry perspective.

The development of a truly catalytic thionation system, where a substance could facilitate the transfer of sulfur from a benign source to a carbonyl group, remains a major challenge in organic synthesis. Currently, no such system involving this compound exists.

Comparative Greenness Assessment with Alternative Thionating Reagents

To fully assess the sustainability of this compound, it must be compared to other common thionating agents, primarily Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent. encyclopedia.pubresearchgate.net

Phosphorus Pentasulfide (P₄S₁₀): This is a foundational thionating reagent but has significant drawbacks. It often requires harsh reaction conditions, a large excess of the reagent, and long reaction times. nih.gov Its high reactivity with moisture to produce H₂S gas is a major safety concern. researchgate.netnih.gov

Lawesson's Reagent (LR): LR is generally considered an improvement over P₄S₁₀, offering milder reaction conditions and often better yields. encyclopedia.pub However, it suffers from poor solubility in many common organic solvents and can decompose at higher temperatures. encyclopedia.pub

This compound: This reagent is structurally similar to LR but its methylthio substituents confer greater solubility in various solvents. smolecule.com This enhanced solubility may allow reactions to proceed under milder conditions or in less solvent, which is a green advantage. Some studies on related Davy's reagents (e.g., the p-tolyl variant) have shown different selectivity compared to Lawesson's reagent, which could be beneficial for specific synthetic targets. uzh.ch For instance, certain Davy's reagents are more effective for thionating N,N-disubstituted amides, whereas Lawesson's reagent may fail or give low yields. uzh.ch

Table 3: Comparative Assessment of Thionating Reagents

{ "object_type": "table", "title": "Green Chemistry Comparison of Thionating Reagents", "headers": [ "Criterion", "Phosphorus Pentasulfide (P₄S₁₀)", "Lawesson's Reagent (LR)", "this compound" ], "rows": [ { "Criterion": "Reaction Conditions", "Phosphorus Pentasulfide (P₄S₁₀)": "Often harsh, high temperatures, long reaction times. nih.gov", "Lawesson's Reagent (LR)": "Generally milder than P₄S₁₀. encyclopedia.pub", "this compound": "Potentially mild due to better solubility. smolecule.com" }, { "Criterion": "Solubility", "Phosphorus Pentasulfide (P₄S₁₀)": "Poor in many organic solvents.", "Lawesson's Reagent (LR)": "Poor in many organic solvents. encyclopedia.pub", "this compound": "Enhanced solubility compared to LR. smolecule.com" }, { "Criterion": "Byproduct Hazards", "Phosphorus Pentasulfide (P₄S₁₀)": "High. Reacts with moisture to form toxic H₂S. researchgate.netnih.gov", "Lawesson's Reagent (LR)": "Moderate. Forms complex phosphorus waste; potential for H₂S if contaminated.", "this compound": "Moderate. Forms complex phosphorus waste; potential for H₂S if contaminated." }, { "Criterion": "Atom Economy", "Phosphorus Pentasulfide (P₄S₁₀)": "Poor.", "Lawesson's Reagent (LR)": "Poor.", "this compound": "Poor." }, { "Criterion": "Selectivity", "Phosphorus Pentasulfide (P₄S₁₀)": "Often low, can lead to side reactions.", "Lawesson's Reagent (LR)": "Generally good, but substrate-dependent.", "this compound": "Offers complementary selectivity to LR in some cases (e.g., for certain amides). uzh.ch" } ] }

Table of Mentioned Compounds

Future Research Avenues and Emerging Trends for Davy Reagent Methyl

Design and Synthesis of Next-Generation Davy Reagent Methyl Derivatives with Enhanced Reactivity or Selectivity

A primary avenue of future research lies in the rational design of new thionating agents based on the 1,3,2,4-dithiadiphosphetane 2,4-disulfide core structure of this compound. wikipedia.org The methylthio (-SMe) group of the Davy Reagent offers a key point for modification. scbt.com While this compound is noted for its improved solubility over the widely used Lawesson's Reagent, the synthesis of derivatives with different alkyl or aryl thio-substituents could further tune these properties. wikipedia.orgsmolecule.com For instance, the development of reagents with bulkier or more electron-withdrawing/donating groups could predictably alter their reactivity and selectivity towards specific functional groups.

Research efforts are focused on creating a library of these derivatives to provide chemists with a toolkit of thionating agents, each optimized for a particular type of transformation. An example is the use of p-tolyl Davy-reagent for specific synthetic applications, demonstrating the value of substituent modification. mdpi.com The goal is to develop next-generation reagents that offer superior performance under milder conditions, reduce reaction times, and provide higher yields of the desired thiocarbonyl compounds, thereby minimizing waste and simplifying purification processes. researchgate.net

Expansion of this compound Applications to Novel Substrate Classes and Reaction Types

While this compound is well-established for the thionation of standard carbonyl compounds like carboxylic acids, esters, and amides, a significant trend is the expansion of its use to more complex and novel substrates. smolecule.comresearchgate.net Researchers are exploring its efficacy in the synthesis of specialized heterocyclic compounds and in the modification of complex natural products and pharmaceuticals. nih.gov